molecular formula C6H12N2O B159628 cis-2-Aminocyclopentanecarboxamide CAS No. 135053-11-1

cis-2-Aminocyclopentanecarboxamide

Cat. No. B159628
CAS RN: 135053-11-1
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-UHNVWZDZSA-N
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Description

“Cis-2-Aminocyclopentanecarboxamide” is a chemical compound with the molecular formula C6H12N2O. It is a derivative of aminocyclopentanecarboxamides .


Synthesis Analysis

Different syntheses of cis- and trans-2-aminocyclopentanecarboxamides were studied. A convenient and effective method was devised for the preparation of cis-2-aminocyclopentanecarboxamide derivatives starting from the readily available 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one .


Molecular Structure Analysis

The molecular structure of “cis-2-Aminocyclopentanecarboxamide” is represented by the SMILES notation: NC(=O)C1CCCC1N . The compound has a molecular weight of 128.17 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing cis-2-aminocyclopentanecarboxamide derivatives was developed, utilizing 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one as a starting material (Csomós, Bernáth, & Fülöp, 2002).
  • Studies on the synthesis of various stereoisomers of related compounds like 3-aminocyclopentanecarboxylic acid have contributed to understanding the stereochemistry and applications of similar aminocyclopentane derivatives (Allan, Johnston, & Twitchin, 1979).

Pharmaceutical and Medicinal Chemistry

  • cis-2-Aminocyclopentanecarboxamide derivatives have been synthesized for potential use as antidotes in anticholinesterase poisoning, demonstrating the significance of this compound in therapeutic applications (Bannard & Parkkari, 1970).
  • The compound has been included in the study of novel angiotensin-converting enzyme inhibitors, highlighting its potential role in cardiovascular therapeutics (Turbanti et al., 1993).

Biochemical Research

  • Research on cis-2-aminocyclopentanecarboxamide and its analogs has contributed to understanding the action of GABA(C) receptors, which are critical in neurobiology and could have implications for treatments of neurological disorders (Chebib et al., 2001).

Safety and Hazards

The safety data sheet for “cis-2-Aminocyclopentanecarboxamide” indicates that it has potential hazards including acute toxicity (oral) and skin corrosion/irritation . It is recommended for use only in laboratory settings or for the manufacture of chemical compounds .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGFTUCRJJFPES-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Amino-1-cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the synthesis of 2-Aminocyclopentanecarboxamides?

A1: The research paper describes a new method for preparing 2-Aminocyclopentanecarboxamides. [] Unfortunately, the abstract doesn't provide details about the specific steps involved in this novel synthesis. To understand the reaction mechanisms, reagents used, and advantages of this method compared to existing ones, we would need to access the full research paper.

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